molecular formula C24H27ClN4O3S B2390087 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride CAS No. 1217038-35-1

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride

Cat. No. B2390087
CAS RN: 1217038-35-1
M. Wt: 487.02
InChI Key: YXGUVIHSKKVCPC-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O3S and its molecular weight is 487.02. The purity is usually 95%.
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Scientific Research Applications

AMPA Receptor Modulation

The compound has been investigated for its activity in modulating the AMPA-type non-NMDA receptor. Researchers synthesized a novel series of quinoxalinediones with imidazolyl and related heteroaromatic substituents. From structure-activity relationships, they found that the 1H-imidazol-1-yl moiety could function as a bioisostere for cyano and nitro groups. Among these compounds, 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (YM90K) exhibited the most potent activity for the AMPA receptor. It acted as a selective antagonist with a Ki value of 0.084 μM, comparable to 2,3-dihydro-6-nitro-7-sulfamoylbenzo(f)quinoxaline (NBQX) .

Anticonvulsant Properties

Compound 11 (6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione) demonstrated anticonvulsant effects. It provided protection against sound-induced seizures in DBA/2 mice at a minimum effective dose of 3 mg/kg intraperitoneally .

Cytotoxic Activity

While not directly related to the AMPA receptor, it’s worth noting that imidazole compounds have been explored for their cytotoxic properties. For instance, 3-benzyl-1-(2α-cholest-4-en-3-one)imidazol-3-ium bromide exhibited cytotoxic activity against human tumor cell lines .

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dimethoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S.ClH/c1-16-9-10-17(2)22-20(16)26-24(32-22)28(13-6-12-27-14-11-25-15-27)23(29)18-7-5-8-19(30-3)21(18)31-4;/h5,7-11,14-15H,6,12-13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGUVIHSKKVCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=C(C(=CC=C4)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride

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